molecular formula C₁₄H₁₄D₈N₆O₅ B1146582 Valganciclovir-d8 CAS No. 1132088-63-1

Valganciclovir-d8

Numéro de catalogue: B1146582
Numéro CAS: 1132088-63-1
Poids moléculaire: 362.41
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Valganciclovir-d8 is a deuterated form of valganciclovir, an antiviral medication used primarily for the treatment and prevention of cytomegalovirus (CMV) infections in immunocompromised patients, such as those with HIV/AIDS or those who have undergone organ transplantation . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of valganciclovir, as the incorporation of deuterium atoms can help in tracing the compound in biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Valganciclovir-d8 is synthesized through the deuteration of valganciclovir. The process involves the replacement of hydrogen atoms with deuterium atoms in the valganciclovir molecule. This can be achieved through various chemical reactions, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .

Analyse Des Réactions Chimiques

Types of Reactions

Valganciclovir-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .

Applications De Recherche Scientifique

Treatment of Cytomegalovirus Infections

Valganciclovir-d8 is primarily indicated for the treatment of CMV retinitis in patients with acquired immunodeficiency syndrome (AIDS) and for the prevention of CMV disease in high-risk transplant recipients. Its efficacy has been demonstrated in several studies:

  • Prophylactic Use : Studies indicate that prophylactic administration of valganciclovir significantly reduces the incidence of CMV infection and disease in kidney and lung transplant recipients. For instance, a study showed that prophylaxis reduced CMV disease incidence from 16.1% to 7.9% when comparing valganciclovir to oral ganciclovir .
  • Preemptive Therapy : this compound is also used in preemptive therapy strategies where patients are monitored for CMV reactivation, allowing for timely intervention before symptomatic disease develops.

Resistance Cases

Recent case studies have highlighted instances of resistance to valganciclovir, underscoring the need for vigilant monitoring and potential alternative therapies. For example, a case involving a renal transplant patient revealed resistance mutations that necessitated a switch to maribavir, which cannot be used concurrently with valganciclovir due to antagonistic effects .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that the bioavailability of valganciclovir can vary, with reports indicating values around 41% . The conversion rate to ganciclovir is crucial for its therapeutic effectiveness, especially in populations like neonates with congenital CMV disease where intravenous ganciclovir administration has been compared with oral formulations .

Side Effects and Tolerability

While generally well-tolerated, this compound can lead to adverse effects such as neutropenia and gastrointestinal disturbances. Monitoring blood counts during therapy is essential due to the risk of hematological toxicity observed in clinical settings .

Valganciclovir vs. Other Antivirals

Comparative studies have assessed the efficacy of valganciclovir against other antiviral agents like foscarnet and maribavir:

Study Treatment Group CMV Disease Incidence Adverse Effects
Valganciclovir7.9%Higher leukopenia (15.8%)
MaribavirResistance notedMonitoring required

These findings suggest that while valganciclovir remains a first-line treatment for CMV infections, awareness of resistance patterns is critical for effective management.

Mécanisme D'action

Valganciclovir-d8, like valganciclovir, is a prodrug that is rapidly converted to ganciclovir in the body by intestinal and hepatic esterases. Ganciclovir is then phosphorylated by viral kinases to form ganciclovir triphosphate, which inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate. This results in the termination of viral DNA elongation, thereby inhibiting viral replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of Valganciclovir-d8

This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct advantage in tracing and studying the compound in biological systems, making it a valuable tool in scientific research .

Propriétés

Numéro CAS

1132088-63-1

Formule moléculaire

C₁₄H₁₄D₈N₆O₅

Poids moléculaire

362.41

Synonymes

2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester L-Valine -d8;  RS 079070-194-d8;  Ro 107-9070/194-d7;  Valcyte-d8;  (S)-Valganciclovir-d8;  2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester L-Valine-2,3,

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.